molecular formula C17H26N2O3S B5420048 N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Katalognummer B5420048
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: XVTHEMXVODENCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as "GSK-3 inhibitor" due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications is its use as a this compound inhibitor. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compound has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has been shown to inhibit this compound activity in various cell lines and animal models, making it a potential therapeutic agent for these diseases.

Wirkmechanismus

The mechanism of action of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of this compound activity. This compound is a key regulator of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages as a research tool. It has been extensively studied for its potential applications in the field of medicine and has been shown to have promising results in various cell lines and animal models. Additionally, the synthesis of this compound is relatively straightforward, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects in various cell lines, and its potential toxicity needs to be carefully evaluated before its use in animal models. Additionally, the specificity of this compound needs to be carefully evaluated, as it may inhibit other kinases in addition to this compound.

Zukünftige Richtungen

There are several future directions for the research on N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the most promising directions is its use as a potential therapeutic agent for various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, the specificity of this compound needs to be carefully evaluated, and more studies are needed to determine its potential toxicity and side effects. Finally, the development of more potent and specific this compound inhibitors based on the structure of this compound is an area of active research.

Synthesemethoden

The synthesis of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-chloro-N-(cyclooctyl)acetamide with sodium methoxide to yield N-(cyclooctyl)-2-methoxyacetamide. This intermediate is then reacted with phenylglycine and methylsulfonyl chloride in the presence of triethylamine to yield this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name

N-cyclooctyl-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHEMXVODENCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.